Pre-Emergence Herbicidal Selectivity: o-Tolyl vs. m-Tolyl vs. Phenyl at 5.6 kg/ha
In a standardized pre-emergence greenhouse assay at 5.6 kg/ha, 4-(4-o-Tolyl-3-pyrazolyl)-4H-1,2,4-triazole demonstrated a distinct selectivity profile compared to its m-tolyl and phenyl analogs [1]. The o-tolyl compound achieved a complete kill (rating 9) on Lambsquarters (LA), Wild Mustard (MU), and Pigweed (PI), but showed a pronounced loss of efficacy against Ragweed (RW, rating 7), Barnyardgrass (BA, 7), Crabgrass (CR, 7), and Velvetleaf (VL, 0), while surprisingly achieving a complete kill on Soybeans (SY, 9). In contrast, the m-tolyl analog at a lower rate of 4.5 kg/ha maintained high efficacy across a broader spectrum including BA (9), CR (9), and Green Foxtail (FO, 9), but still failed to control VL (0). The unsubstituted phenyl analog at a comparable rate of 5.6 kg/ha exhibited a non-selective, broad-spectrum kill across nearly all tested species [1].
| Evidence Dimension | Pre-emergence herbicidal spectrum (weed control ratings 0–9; 9 = complete kill) |
|---|---|
| Target Compound Data | o-Tolyl: LA 9, MU 9, PI 9, RW 7, MG 0, BA 7, CR 7, FO 7, WO 0, VL 0, CN 0, CO 0, SY 9 (at 5.6 kg/ha) |
| Comparator Or Baseline | m-Tolyl: LA 9, MU 9, PI 9, RW 9, MG 0, BA 9, CR 9, FO 9, WO 5, VL 0, CN 0, CO 0, SY 1 (at 4.5 kg/ha); Phenyl-HCl: LA 9, MU 9, PI 9, RW 9, MG 9, BA 9, CR 9, FO 9, WO 9, VL 9, CN 9, CO 9, SY 9 (at 5.6 kg/ha) |
| Quantified Difference | Against Ragweed (RW), the o-tolyl compound (rating 7) is 2 rating units less effective than m-tolyl (9) and phenyl (9). Against Soybean (SY), it achieved a 9 rating vs. m-tolyl's 1, a difference of 8 units on the herbicidal rating scale. |
| Conditions | Pre-emergence greenhouse assay; seedling plants grown in flats for approximately 2 weeks; visual rating based on stand, size, vigor, chlorosis, and malformation [1]. |
Why This Matters
For herbicide discovery programs targeting selective weed control in specific crops (e.g., soybeans), the o-tolyl substitution pattern provides a unique selectivity window that is absent in the m-tolyl or phenyl analogs, directly guiding synthetic chemistry investment and compound procurement.
- [1] Fedotova, A. P.; Kazymov, A. V.; Shchelkina, E. P. (All Union Scientific-Research Institute of the Photographic Chemical Industry). U.S. Patent 4,115,097. Pyrazolyltriazole herbicides. Table II: Preemergence Herbicidal Activity. 1978. View Source
